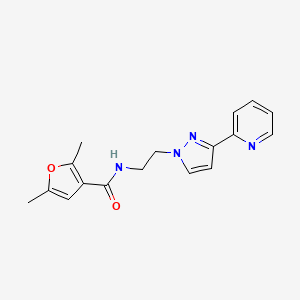
2,5-dimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(pyridin-2-ylmethyl)furan-2-carboxamide” is a compound that has been studied for its potential applications in medicinal and biological fields . It’s part of the pyridine and amide families, which are known for their moderate to excellent activities against several natural targets .
Molecular Structure Analysis
The crystal structure of “N-(pyridin-2-ylmethyl)furan-2-carboxamide” was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52(14)° .Chemical Reactions Analysis
The compound’s global reactivity and charge transfer property were studied using density functional theory (DFT) . The energies of frontier molecular orbitals (FMO) were computed .Physical And Chemical Properties Analysis
The compound crystallized in an orthorhombic lattice with a space group of Pca21 . The Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions, generated the chain shaped 3D network structure .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
The synthesis of compounds bearing structural similarities, such as those with pyridinyl, pyrazolyl, and furanyl groups, has been explored in several studies. For instance, the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate or related esters leads to the formation of 6-methylpyrimidin-4(3H)-ones, showcasing the chemical reactivity of compounds with adjacent pyridinyl and furanyl functionalities (Brown & Cowden, 1982). Similarly, the synthesis and characterization of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate highlight the reactivity of furan-containing compounds and their potential for further chemical transformations (Singh et al., 2014).
Biological Activity
The exploration of biological activities of compounds with furan and pyrazolone moieties has been a subject of interest. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have demonstrated significant antiprotozoal activity, underscoring the potential of these structural frameworks in the development of new therapeutic agents (Ismail et al., 2004). Moreover, the synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents reveal the versatility of pyrazole and pyrimidine combinations in medicinal chemistry research (Rahmouni et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of this compound are c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets through intermolecular hydrogen bonding interactions . The dihedral angle between the furan and pyridine rings in the compound is 73.52 (14)°, which may influence its binding affinity .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, the c-Jun N-terminal kinase pathway is involved in stress response, while the CDC7 kinase pathway plays a role in cell cycle regulation .
Pharmacokinetics
The compound’sglobal reactivity and charge transfer property have been investigated using density functional theory (DFT) .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For example, inhibition of c-Jun N-terminal kinase 3 could potentially lead to reduced stress response .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s hydrogen bonding interactions and crystal structure could be affected by changes in temperature or pH .
Orientations Futures
Amide compounds have been exploited for their in vitro anti-microbial and in vivo anti-inflammatory activities . They have received much attention as they are proved to be potential candidates for Alzheimer’s disease , antibacterial inhibitors of tRNA synthesis , antagonists for angiotensin II , and leukotriene D4-receptors . This suggests that similar compounds could have potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
2,5-dimethyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-11-14(13(2)23-12)17(22)19-8-10-21-9-6-16(20-21)15-5-3-4-7-18-15/h3-7,9,11H,8,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYCUOODRDIYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
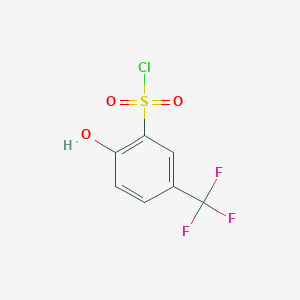
![1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2955994.png)

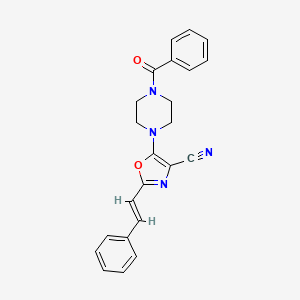
![Ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2956001.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2956004.png)
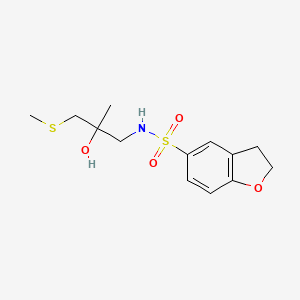
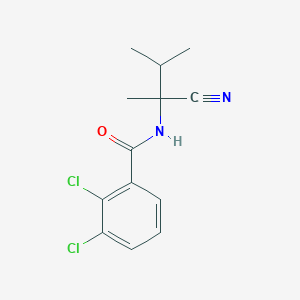
![2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-nitrophenyl)-](/img/structure/B2956007.png)

![N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine](/img/structure/B2956011.png)
![4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2956012.png)
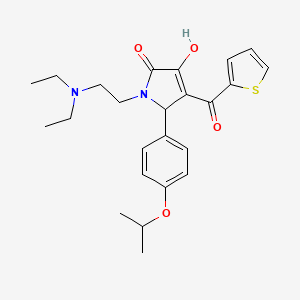
amine](/img/structure/B2956015.png)
